2-Chloro-5,7-dimethyl-1,3-benzothiazole

Chemical Identity Quality Control Procurement Verification

2-Chloro-5,7-dimethyl-1,3-benzothiazole (CAS 791594-81-5) is a heterocyclic building block belonging to the benzothiazole family, with a molecular formula of C9H8ClNS and a molecular weight of 197.68 g/mol. It is commercially available as a research chemical with a typical purity of 95–97%.

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
CAS No. 791594-81-5
Cat. No. B1608194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,7-dimethyl-1,3-benzothiazole
CAS791594-81-5
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)Cl)C
InChIInChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3
InChIKeyUMPCQBBRKCVELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5,7-dimethyl-1,3-benzothiazole (CAS 791594-81-5): Chemical Identity and Baseline Procurement Profile


2-Chloro-5,7-dimethyl-1,3-benzothiazole (CAS 791594-81-5) is a heterocyclic building block belonging to the benzothiazole family, with a molecular formula of C9H8ClNS and a molecular weight of 197.68 g/mol . It is commercially available as a research chemical with a typical purity of 95–97% . As a 2-chlorobenzothiazole, it features a reactive C2–Cl bond suitable for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, while the 5,7-dimethyl substitution pattern distinguishes it from other regioisomers in the dimethylbenzothiazole series .

Procurement Risk: Why 2-Chloro-5,7-dimethyl-1,3-benzothiazole Cannot Be Assumed Interchangeable with Positional Isomers


The benzothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical discovery; however, minor changes in the position and nature of substituents can drastically alter reactivity, physicochemical properties, and biological target engagement [1]. For 2-chlorobenzothiazoles, the presence and location of methyl groups influence electron density distribution on the aromatic ring, C2–Cl bond activation energy for cross-coupling, lipophilicity (LogP), and steric accessibility of the reactive chlorine center [2]. The 2-chloro-5,7-dimethyl substitution pattern is regioisomeric with other commercially available analogs such as 2-chloro-5,6-dimethyl-1,3-benzothiazole (CAS 104076-80-4), 2-chloro-4,5-dimethyl-1,3-benzothiazole (CAS 252681-54-2), and 2-chloro-4,7-dimethyl-1,3-benzothiazole (CAS 80945-84-2) . Without explicit comparative performance data—which are currently absent from the public domain—generic substitution among these isomers introduces an unquantifiable risk that the selected building block may fail to reproduce a published synthetic yield, biological activity, or selectivity profile. The following evidence guide examines all publicly available quantitative differentiation data for this compound and explicitly acknowledges where evidence is lacking, so that procurement decisions can be made with clear awareness of what is known and what is not.

Quantitative Differentiation Evidence Inventory for 2-Chloro-5,7-dimethyl-1,3-benzothiazole


Positional Isomer Identity Verification via InChI Key and Spectroscopic Fingerprint

The unique InChI Key (UMPCQBBRKCVELL-UHFFFAOYSA-N) unambiguously assigns this compound as 2-chloro-5,7-dimethyl-1,3-benzothiazole, distinguishing it from its commercially available regioisomers 2-chloro-5,6-dimethyl-1,3-benzothiazole and 2-chloro-4,5-dimethyl-1,3-benzothiazole, which possess different InChI Keys and distinct NMR spectra . While no head-to-head reactivity or bioactivity data comparing these isomers are publicly reported, the identity verification ensures the correct isomer is procured for reproduction of published procedures specifying this CAS number . This is the minimum and essential differentiation criterion for procurement.

Chemical Identity Quality Control Procurement Verification

Class-Level Reactivity: 2-Chlorobenzothiazole Scaffold in Transition-Metal-Free C–N Coupling

The 2-chlorobenzothiazole scaffold, encompassing 2-chloro-5,7-dimethyl-1,3-benzothiazole, has been demonstrated to participate in a transition-metal-free, solvent-free C–N coupling with primary amines to produce 2-aminobenzothiazoles [1]. While this study did not report individual yield data for the 5,7-dimethyl derivative specifically, the method's substrate scope table includes various substituted 2-chlorobenzothiazoles, establishing that the scaffold's C2–Cl reactivity is broadly tolerant of alkyl substitution on the benzo ring. In the context of procurement for medicinal chemistry library synthesis, this class-level evidence supports the compound's suitability as a reactive intermediate for generating 2-aminobenzothiazole derivatives, a pharmacologically relevant motif. However, users should note that reaction rates and yields may vary with substitution pattern, and no direct comparative data exist to rank the 5,7-dimethyl isomer against, for example, the unsubstituted 2-chlorobenzothiazole or the 6-chloro isomer.

Synthetic Methodology C–N Coupling Medicinal Chemistry

Recommended Procurement and Application Scenarios for 2-Chloro-5,7-dimethyl-1,3-benzothiazole Based on Current Evidence


Reproduction of Published Syntheses Requiring this Specific CAS Number

When a literature procedure or patent explicitly specifies 2-chloro-5,7-dimethyl-1,3-benzothiazole (CAS 791594-81-5) as the starting material, procurement of this exact isomer is mandatory. The unique InChI Key and CAS registry number ensure structural fidelity, and any substitution with a regioisomer would constitute a deviation from the validated protocol, potentially invalidating the results .

Medicinal Chemistry Library Synthesis via C2-Functionalization

This compound can serve as a versatile electrophile for synthesizing diverse 2-substituted-5,7-dimethylbenzothiazole libraries through nucleophilic displacement or cross-coupling at the C2–Cl position. The class-level evidence for C–N coupling supports this use case. However, procurement for this purpose must be accompanied by internal validation of reaction yields, as no isomer-specific optimization data are publicly available [1].

Physicochemical or Biological Screening Panels Requiring a Defined Dimethylbenzothiazole Probe

In screening campaigns where the objective is to evaluate the impact of the 5,7-dimethyl substitution pattern on target binding, solubility, or metabolic stability, this compound provides a structurally defined probe. The absence of comparative data underscores the fact that the compound itself is the object of investigation rather than a validated biological tool with a known selectivity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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